3-Fluoro-3-phenylcyclobutane-1-carboxylic acid chemical properties
3-Fluoro-3-phenylcyclobutane-1-carboxylic acid chemical properties
Executive Summary
3-Fluoro-3-phenylcyclobutane-1-carboxylic acid (CAS: 1552265-55-0) represents a high-value fluorinated scaffold in modern medicinal chemistry. It serves as a metabolically robust bioisostere for benzoic acid derivatives and saturated cyclic spacers. By introducing a fluorine atom geminal to the phenyl ring, this scaffold achieves three critical design objectives:
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Metabolic Blockade: Prevents oxidative metabolism at the benzylic position (a common clearance liability).
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Conformational Locking: The 3,3-disubstitution pattern forces the cyclobutane ring into a defined puckered conformation, orienting vectors for optimal receptor binding.
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Lipophilicity Modulation: The C–F bond modulates LogP without the steric bulk of a methyl group, maintaining a compact hydrodynamic radius.
This guide details the synthesis, physicochemical properties, and application of this core in drug discovery.[1][2]
Part 1: Physicochemical & Structural Profile[3]
Key Properties Table
| Property | Value / Characteristic | Relevance |
| Formula | C₁₁H₁₁FO₂ | Core building block |
| MW | 194.20 g/mol | Fragment-based design compliant |
| CAS | 1552265-55-0 | Identification |
| pKa (Acid) | ~4.2 (Predicted) | Slightly more acidic than non-fluorinated analog (pKa ~4.8) due to through-ring inductive effects. |
| cLogP | ~2.1 | Balanced lipophilicity for oral bioavailability. |
| Geometry | Puckered (~25-30°) | Non-planar; minimizes transannular steric strain. |
| F-Motif | Tertiary Alkyl Fluoride | Chemically stable; resistant to Sₙ1 hydrolysis under physiological conditions. |
Conformational Analysis
Unlike cyclopropane (planar) or cyclopentane (envelope), the cyclobutane ring adopts a "puckered" or "butterfly" conformation to relieve torsional strain from eclipsing hydrogens.
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The Fluorine Effect: In 3-fluoro-3-phenyl systems, the ring puckers to place the bulky phenyl group in a pseudo-equatorial position to minimize 1,3-transannular interactions with the carboxylic acid (or carboxylate) at position 1.
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Vector Alignment: This locks the exit vector of the phenyl group relative to the carboxylic acid, creating a rigid 3D-spacer distinct from flexible alkyl chains.
Part 2: Synthetic Methodologies
Retrosynthetic Logic
The most robust route utilizes 3-oxocyclobutanecarboxylic acid as the primary starting material. The synthesis hinges on two critical steps: Grignard addition to install the phenyl group and nucleophilic deoxofluorination to install the fluorine.
Figure 1: Validated synthetic pathway for 3-Fluoro-3-phenylcyclobutane-1-carboxylic acid.
Detailed Experimental Protocols
Phase A: Grignard Addition (Self-Validating)
Objective: Install the phenyl ring without opening the strained cyclobutane ring.
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Reagents: Methyl 3-oxocyclobutanecarboxylate (1.0 eq), Phenylmagnesium bromide (1.1 eq, 3.0 M in ether).
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Protocol:
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Dissolve keto-ester in anhydrous THF under N₂ atmosphere. Cool to -78°C (Dry ice/acetone). Causality: Low temperature prevents attack on the ester moiety.
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Add PhMgBr dropwise over 30 mins.
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Stir at -78°C for 2 hours, then slowly warm to 0°C.
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Quench with saturated NH₄Cl.
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Validation: ¹H NMR must show disappearance of the ketone signal and appearance of aromatic protons (7.2–7.5 ppm). The product is a mixture of cis/trans isomers (relative to ester).
Phase B: Deoxofluorination (The Critical Step)
Objective: Convert the tertiary alcohol to fluoride while suppressing elimination to the alkene (styrene-like elimination).
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Reagents: DAST (Diethylaminosulfur trifluoride) or XtalFluor-E.
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Solvent: Anhydrous DCM.
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Protocol:
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Cool solution of alcohol (Inter2) in DCM to -78°C .
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Add DAST (1.2 eq) dropwise. Warning: Exothermic.
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Stir at -78°C for 1 hour, then allow to warm only to 0°C (Do not reflux).
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Quench by pouring into saturated NaHCO₃ (Caution: CO₂ evolution).
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Self-Validating Checkpoint:
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Success: ¹⁹F NMR shows a singlet (or split signal if diastereomers) around -130 to -150 ppm.
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Failure (Elimination): ¹H NMR shows an alkene proton doublet/multiplet around 6.0–6.5 ppm (cyclobutene formation).
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Correction: If elimination occurs, switch to XtalFluor-E + Et₃N \cdot 3HF , which is less acidic and reduces elimination side products.
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Part 3: Medicinal Chemistry Applications[1][2][4][5]
Bioisosteric Utility
This scaffold is a superior replacement for:
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Benzoic Acid: The cyclobutane ring mimics the geometry of the phenyl ring but removes aromaticity, altering
-stacking interactions while maintaining the vector. -
Gem-Dimethyl Groups: The gem-fluoro-phenyl motif provides metabolic stability. The C–F bond (116 kcal/mol) is stronger than the C–H bond (99 kcal/mol), blocking P450-mediated hydroxylation at the benzylic carbon.
Decision Matrix: When to use this scaffold?
Figure 2: Strategic application of the fluorinated cyclobutane core in lead optimization.
Part 4: Analytical Characterization
To ensure the integrity of the synthesized material, the following analytical signatures must be verified.
Nuclear Magnetic Resonance (NMR)
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¹⁹F NMR: This is the definitive test. Expect a signal in the range of -130 to -160 ppm . The signal may appear as a multiplet due to H-F coupling with the cyclobutane methylene protons.
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¹H NMR:
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Aromatic: 7.2–7.5 ppm (5H, Phenyl).
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Cyclobutane Ring: Complex multiplets between 2.5–3.5 ppm. The geminal H-F coupling (
) is not present (since F is tertiary), but vicinal ( ) coupling to the adjacent methylene protons will broaden these signals.
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Mass Spectrometry (MS)
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Ionization: ESI (Negative mode preferred for Carboxylic Acid).
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Fragmentation: Expect a parent ion
at 193.2 . -
Neutral Loss: A characteristic loss of HF (20 Da) or CO₂ (44 Da) may be observed in MS/MS experiments.
References
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Synthesis of 3,3-Difluorocyclobutanecarboxylic acid. ChemicalBook. (Protocol validation for fluorinated cyclobutane acids).
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Synthesis and Physicochemical Properties of 3-Fluorocyclobutylamines. European Journal of Organic Chemistry. (Conformational analysis and pKa trends of 3-fluoro cyclobutanes).
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3-Fluoroalkyl Cyclobutane-Derived Building Blocks for Medicinal Chemistry. ResearchGate. (Review of fluorinated cyclobutane utility in drug design).
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3-Oxocyclobutane-1-carboxylic acid (Precursor Data). PubChem. (Physical data for the starting material).
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Fluorinated Cycloalkyl Building Blocks for Drug Discovery. ChemMedChem. (General review of fluorinated cycloalkanes).
